molecular formula C18H18ClN5O B11103510 4-[(4-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine

4-[(4-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine

Cat. No.: B11103510
M. Wt: 355.8 g/mol
InChI Key: PIIOUJKNKUPSRW-UHFFFAOYSA-N
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Description

4-[(4-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a chlorophenyl and a phenyl-tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with phenylacetylene in the presence of a copper catalyst to form the tetrazole ring. Finally, the resulting compound is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(4-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[(4-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins and enzymes in a similar manner to natural substrates.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROBENZYLIDENE ACETOPHENONE: Similar in structure but lacks the morpholine ring.

    N- [3- (5-SULFANYL-1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: Contains a tetrazole ring but differs in the overall structure.

    METHYL [2- ( { [1- (4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]OXY}METHYL)PHENYL]CARBAMATE: Similar functional groups but different core structure.

Uniqueness

4-[(4-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE is unique due to the combination of the morpholine ring with the chlorophenyl and phenyl-tetrazole groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)-(1-phenyltetrazol-5-yl)methyl]morpholine

InChI

InChI=1S/C18H18ClN5O/c19-15-8-6-14(7-9-15)17(23-10-12-25-13-11-23)18-20-21-22-24(18)16-4-2-1-3-5-16/h1-9,17H,10-13H2

InChI Key

PIIOUJKNKUPSRW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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